2-(2,4-DIMETHYLPHENOXY)-N'-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
Overview
Description
2-(2,4-Dimethylphenoxy)-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxy group, a nitro group, and an indole moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenoxy)-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 2-(2,4-Dimethylphenoxy)acetohydrazide: This intermediate can be synthesized by reacting 2,4-dimethylphenol with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid, which is then converted to its hydrazide derivative using hydrazine hydrate.
Condensation Reaction: The hydrazide derivative is then subjected to a condensation reaction with 5-nitro-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenoxy)-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Condensation: The hydrazide moiety can undergo further condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Condensation: Aldehydes or ketones, often in the presence of an acid or base catalyst.
Major Products
Reduction: Formation of 2-(2,4-dimethylphenoxy)-N’-[(3Z)-5-amino-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Condensation: Formation of hydrazones or azines with different aldehydes or ketones.
Scientific Research Applications
2-(2,4-Dimethylphenoxy)-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenoxy)-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenoxy)acetohydrazide: Lacks the indole and nitro groups, resulting in different chemical and biological properties.
5-Nitro-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde: Lacks the phenoxy and hydrazide groups, leading to different reactivity and applications.
Uniqueness
2-(2,4-Dimethylphenoxy)-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is unique due to the combination of its phenoxy, nitro, and indole moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-10-3-6-15(11(2)7-10)27-9-16(23)20-21-17-13-8-12(22(25)26)4-5-14(13)19-18(17)24/h3-8,19,24H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPXLFMWBPHAJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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